molecular formula C14H17N5O2 B11474989 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11474989
M. Wt: 287.32 g/mol
InChI Key: SESQXJHGERSWPN-UHFFFAOYSA-N
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Description

2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that features a pyridine ring, a triazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a pyridine derivative with a triazole precursor under controlled conditions. The reaction conditions often include the use of catalysts such as Rhodium (III) and solvents like toluene or ethyl acetate . The reaction may also involve the use of oxidizing agents like Iodine (I2) and tert-Butyl hydroperoxide (TBHP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like TBHP, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or triazole rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like NaBH4, and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its combination of a pyridine ring, a triazole ring, and a tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C14H17N5O2/c20-13(16-9-11-4-2-6-21-11)7-12-17-14(19-18-12)10-3-1-5-15-8-10/h1,3,5,8,11H,2,4,6-7,9H2,(H,16,20)(H,17,18,19)

InChI Key

SESQXJHGERSWPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=NC(=NN2)C3=CN=CC=C3

Origin of Product

United States

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